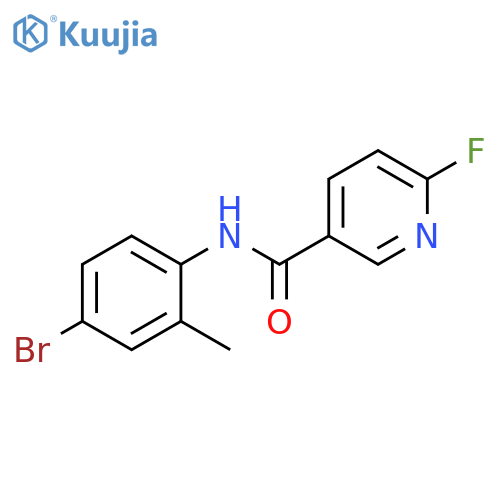

Cas no 1333894-50-0 (N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide)

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- AKOS013288122

- Z1183726210

- 1333894-50-0

- N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide

- EN300-14947576

- N-(4-Bromo-2-methylphenyl)-6-fluoro-3-pyridinecarboxamide

-

- インチ: 1S/C13H10BrFN2O/c1-8-6-10(14)3-4-11(8)17-13(18)9-2-5-12(15)16-7-9/h2-7H,1H3,(H,17,18)

- InChIKey: OPOZDBZFFNNERO-UHFFFAOYSA-N

- ほほえんだ: C1=NC(F)=CC=C1C(NC1=CC=C(Br)C=C1C)=O

計算された属性

- せいみつぶんしりょう: 307.99605g/mol

- どういたいしつりょう: 307.99605g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 42Ų

じっけんとくせい

- 密度みつど: 1.559±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 339.5±42.0 °C(Predicted)

- 酸性度係数(pKa): 10.69±0.70(Predicted)

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-14947576-100mg |

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide |

1333894-50-0 | 90.0% | 100mg |

$553.0 | 2023-09-28 | |

| Enamine | EN300-14947576-1000mg |

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide |

1333894-50-0 | 90.0% | 1000mg |

$628.0 | 2023-09-28 | |

| Enamine | EN300-14947576-10000mg |

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide |

1333894-50-0 | 90.0% | 10000mg |

$2701.0 | 2023-09-28 | |

| Enamine | EN300-14947576-250mg |

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide |

1333894-50-0 | 90.0% | 250mg |

$579.0 | 2023-09-28 | |

| Enamine | EN300-14947576-0.05g |

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide |

1333894-50-0 | 90% | 0.05g |

$212.0 | 2023-07-10 | |

| Enamine | EN300-14947576-50mg |

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide |

1333894-50-0 | 90.0% | 50mg |

$528.0 | 2023-09-28 | |

| Enamine | EN300-14947576-2500mg |

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide |

1333894-50-0 | 90.0% | 2500mg |

$1230.0 | 2023-09-28 | |

| Enamine | EN300-14947576-5000mg |

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide |

1333894-50-0 | 90.0% | 5000mg |

$1821.0 | 2023-09-28 | |

| Enamine | EN300-14947576-500mg |

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide |

1333894-50-0 | 90.0% | 500mg |

$603.0 | 2023-09-28 |

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide 関連文献

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamideに関する追加情報

Introduction to N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide (CAS No. 1333894-50-0)

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide (CAS No. 1333894-50-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. The presence of both bromo and fluoro substituents on the aromatic ring, combined with the amide functional group, makes it a versatile building block for synthesizing more complex molecules.

The< strong>4-bromo-2-methylphenyl moiety introduces a halogenated aromatic ring, which is a common feature in many pharmacologically active agents. This substitution pattern enhances the compound's reactivity and allows for further functionalization, making it valuable in medicinal chemistry. The< strong>6-fluoropyridine-3-carboxamide part of the molecule contributes to its stability and bioavailability, which are critical factors in drug design.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide has been explored as a potential lead compound in the synthesis of inhibitors for various enzymes and receptors. Its structural framework is well-suited for modulating biological processes, particularly those involving neurotransmitter receptors and inflammatory pathways.

One of the most compelling aspects of this compound is its role in the development of small-molecule drugs. The combination of bromo and fluoro substituents provides a handle for further chemical modifications, enabling researchers to fine-tune the pharmacological properties of the molecule. This flexibility has led to several innovative approaches in drug discovery, including the design of selective inhibitors with improved efficacy and reduced side effects.

The< strong>6-fluoropyridine-3-carboxamide moiety has been particularly studied for its potential in treating neurological disorders. Fluorinated pyridines are known for their ability to enhance blood-brain barrier penetration, which is crucial for developing treatments for central nervous system (CNS) diseases. Additionally, the amide group can participate in hydrogen bonding interactions, improving binding affinity to biological targets.

Recent studies have highlighted the compound's significance in oncology research. N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide has been investigated as a precursor for developing kinase inhibitors, which are essential in targeting cancer cell proliferation. The bromo substituent allows for easy coupling with other pharmacophores, facilitating the creation of highly specific inhibitors that can modulate aberrant signaling pathways in tumors.

The pharmaceutical industry has also explored this compound for its potential in anti-inflammatory applications. By targeting inflammatory mediators and cytokines, N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide could offer novel therapeutic strategies for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to interact with multiple biological targets makes it a promising candidate for multi-target drug design.

In conclusion, N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide represents a significant advancement in medicinal chemistry due to its structural versatility and biological relevance. The ongoing research into this compound underscores its potential as a lead molecule in developing new drugs targeting various diseases. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in future therapeutic interventions.

1333894-50-0 (N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide) 関連製品

- 1011427-66-9(4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide)

- 1251576-57-4(N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide)

- 895643-71-7(N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

- 1270310-19-4(5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid)

- 2229069-80-9(N,N-dimethyl-3-(3-methylazetidin-3-yl)oxyaniline)

- 2679816-43-2(rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2287315-67-5(3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)

- 78985-13-4((2,3,5,6-tetramethylphenyl)methanol)

- 13638-89-6(meso-2,3-Diphenyl-succinic Acid Diethyl Ester)

- 188793-06-8(Benzoic acid, 4-cyano-2-hydroxy-, methyl ester)